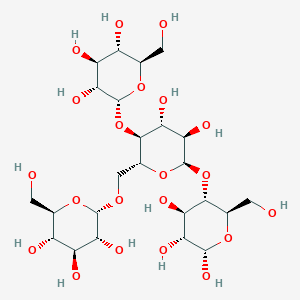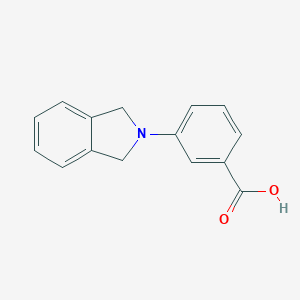
ヒ素
概要
説明
Arsenic cation (3+), also known as arsenic(III) ion, is a positively charged ion of arsenic in the +3 oxidation state. Arsenic is a metalloid with the atomic number 33 and is found in various minerals, often combined with sulfur and metals. The arsenic cation (3+) is significant in both environmental chemistry and industrial applications due to its unique chemical properties and reactivity.
科学的研究の応用
Arsenic cation (3+) has numerous applications in scientific research:
Chemistry: Used as a reagent in the synthesis of organoarsenic compounds and as a catalyst in certain chemical reactions.
Biology: Studied for its effects on biological systems, including its role in enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential use in cancer treatment, particularly in the form of arsenic trioxide for acute promyelocytic leukemia.
Industry: Utilized in the production of semiconductors, glass manufacturing, and as a wood preservative
作用機序
The mechanism of action of arsenic cation (3+) involves its interaction with cellular components, leading to various biochemical effects:
Molecular Targets: Arsenic cation (3+) targets thiol groups in proteins, leading to enzyme inhibition and disruption of cellular functions.
Pathways Involved: It induces oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage and apoptosis. .
Similar Compounds:
Antimony cation (3+): Similar in chemical behavior but less toxic than arsenic cation (3+).
Bismuth cation (3+): Less reactive and used primarily in medicinal applications.
Phosphorus cation (3+): Shares similar chemical properties but is more commonly found in organic compounds.
Uniqueness: Arsenic cation (3+) is unique due to its high reactivity and toxicity, making it both a valuable industrial reagent and a potent biological agent. Its ability to form stable complexes with various ligands and its significant role in environmental chemistry further distinguish it from other similar compounds .
Safety and Hazards
将来の方向性
In the face of increasing antibiotic resistance and the emergence of deadly pathogens such as the severe acute respiratory syndrome coronavirus 2, there is a proposal to revisit arsenicals with proven efficacy to combat emerging pathogens . Current advances in science and technology can be employed to design newer arsenical drugs with high therapeutic index .
生化学分析
Biochemical Properties
Arsenic interacts with various biomolecules, including enzymes and proteins, influencing biochemical reactions. Microorganisms metabolize arsenic through different pathways such as uptake, accumulation, reduction, oxidation, methylation, and demethylation . Various types of microbes, including Exiguobacterium, Aeromonas, Bacillus, Pseudomonas, Escherichia, and Acinetobacter, metabolize the activity of inorganic arsenic to generate their energy .
Cellular Effects
Arsenic has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Arsenic induces cardiovascular impairments, including oxidative stress, epigenetic modifications, chromatin instability, subcellular damage, and premature aging .
Molecular Mechanism
The molecular mechanism of arsenic action involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Arsenic is metabolized through two processes: oxidation/reduction reactions that interconvert arsenite and arsenate, and methylation reactions in which mostly trivalent forms of arsenic are sequentially methylated .
Temporal Effects in Laboratory Settings
The effects of arsenic change over time in laboratory settings. Arsenic exposure generally suppresses the antioxidants, but increases the oxidants . The average concentration of arsenic in 2015 was higher than that in 2016 and 2017, exceeding the standard value .
Dosage Effects in Animal Models
The effects of arsenic vary with different dosages in animal models. Arsenic exposure can lead to developmental effects in offspring, including birth defects and neurobehavioral deficits . Chronic arsenic toxicity affects multiple physiological systems and can cause serious health issues .
Metabolic Pathways
Arsenic is involved in several metabolic pathways. It is metabolized through oxidation/reduction reactions that interconvert arsenite and arsenate, and methylation reactions in which mostly trivalent forms of arsenic are sequentially methylated .
Transport and Distribution
Arsenic is transported and distributed within cells and tissues. Arsenate and arsenite are mostly uptaken by bacteria through aquaglycoporins and phosphate transporters . After entering the bacterial cell, arsenic gets metabolized into different forms .
Subcellular Localization
The subcellular localization of arsenic and its effects on activity or function include targeting signals or post-translational modifications that direct it to specific compartments or organelles . Arsenic is highly expressed and located in both the cytoplasm and nucleus .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of arsenic cation (3+) typically involves the oxidation of elemental arsenic or arsenic-containing compounds. One common method is the dissolution of arsenic trioxide (As2O3) in hydrochloric acid (HCl), which produces arsenic trichloride (AsCl3). The arsenic trichloride can then be hydrolyzed to form arsenic cation (3+).
Industrial Production Methods: Industrial production of arsenic cation (3+) often involves the purification of arsenic-containing ores. The ores are roasted in the presence of oxygen to form arsenic trioxide, which is then processed to produce arsenic cation (3+). High-purity arsenic compounds are essential for applications in the semiconductor industry .
化学反応の分析
Types of Reactions: Arsenic cation (3+) undergoes various chemical reactions, including:
Oxidation: Arsenic cation (3+) can be oxidized to arsenic cation (5+) in the presence of strong oxidizing agents.
Reduction: It can be reduced to elemental arsenic or arsenic cation (1+) under reducing conditions.
Substitution: Arsenic cation (3+) can participate in substitution reactions with ligands such as chloride, hydroxide, and sulfide.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or zinc (Zn) in acidic conditions.
Substitution: Ligands like chloride (Cl-), hydroxide (OH-), and sulfide (S2-) in aqueous solutions.
Major Products:
Oxidation: Arsenic cation (5+) compounds.
Reduction: Elemental arsenic or lower oxidation state arsenic compounds.
Substitution: Various arsenic-ligand complexes.
特性
| { "Design of the Synthesis Pathway": "The synthesis of arsenic can be achieved through a number of methods, including reduction of arsenic compounds and electrolysis of arsenic-containing solutions. One common method involves reacting arsenic trioxide with carbon at high temperatures to produce arsenic vapor, which can then be condensed into a solid form. Another method involves reducing arsenic acid with sulfur dioxide to produce arsenic trioxide, which can then be reduced to elemental arsenic using carbon or hydrogen gas.", "Starting Materials": [ "Arsenic trioxide", "Carbon", "Sulfur dioxide", "Hydrogen gas" ], "Reaction": [ "Method 1: Reacting arsenic trioxide with carbon", "Step 1: Mix arsenic trioxide and carbon in a 1:3 ratio", "Step 2: Heat the mixture to 800-900°C in a furnace", "Step 3: Collect the arsenic vapor that is produced and condense it into a solid form", "Method 2: Reducing arsenic acid with sulfur dioxide", "Step 1: Mix arsenic acid and sulfur dioxide in a 1:2 ratio", "Step 2: Heat the mixture to 200-300°C to produce arsenic trioxide", "Step 3: Reduce the arsenic trioxide to elemental arsenic using carbon or hydrogen gas" ] } | |
CAS番号 |
7440-38-2 |
分子式 |
As+3 |
分子量 |
74.92159 g/mol |
IUPAC名 |
arsenic(3+) |
InChI |
InChI=1S/As/q+3 |
InChIキー |
LULLIKNODDLMDQ-UHFFFAOYSA-N |
SMILES |
[As] |
正規SMILES |
[As+3] |
沸点 |
1135 °F at 760 mmHg (sublimes) (USCG, 1999) 1135 °F (sublimes) Sublimes |
Color/Form |
IT EXISTS IN THREE ALLOTROPIC FORMS, THE YELLOW (ALPHA), BLACK (BETA) AND GREY (GAMMA) FORMS Silver-gray or tin-white, brittle ... solid. Allotropic forms: alpha-form, metallic, steel-grey, shiny, brittle, rhombohedral crystal structure; beta-form, dark gray, amorphous solid Yellow, and gray or metallic |
密度 |
5.727 at 77 °F (USCG, 1999) - Denser than water; will sink 5.778 @ 25 °C 5.7 g/cm³ 5.73 (metal) |
melting_point |
> 615 °C |
その他のCAS番号 |
7440-38-2 7784-42-1 |
物理的記述 |
Solid |
ピクトグラム |
Acute Toxic; Environmental Hazard |
賞味期限 |
LOSES ITS LUSTER ON EXPOSURE TO AIR, FORMING A BLACK MODIFICATION + AS2O3 |
溶解性 |
Insoluble (NIOSH, 2024) Insol in caustic and nonoxidizing acids Insoluble in water Solubility in water: none Insoluble |
蒸気圧 |
0 mmHg (approx) (NIOSH, 2024) 7.5X10-3 mm Hg @ 280 °C; 7.5X10-2 @ 323 °C; 0.75 mm Hg @ 373 °C; 7.5 mm Hg @ 433 °C; 75 mm Hg @ 508 °C; 750 mm Hg @ 601 °C 0 mmHg (approx) depends upon the specific compound |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(5E)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B147794.png)








![Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy-](/img/structure/B147812.png)
